molecular formula C14H13NO3S B2718052 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid CAS No. 381214-41-1

3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid

Cat. No.: B2718052
CAS No.: 381214-41-1
M. Wt: 275.32
InChI Key: VSMYIRFIBDUAEA-NSHDSACASA-N
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Description

3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid (CAS 381214-41-1) is a high-purity chemical compound supplied for professional research and manufacturing applications. This molecule, with the molecular formula C14H13NO3S and a molecular weight of 275.32 g/mol, is categorized as a heterocyclic building block, making it a valuable precursor in organic synthesis and medicinal chemistry research . Its structure features a phenylalanine backbone coupled with a thiophene carbonyl group, a motif commonly investigated for its potential biological activities. Researchers value this compound for constructing more complex molecular architectures, particularly those involving nitrogen and sulfur-containing heterocycles. Structurally related thiophene and amino acid-derived compounds are frequently explored in scientific studies for a range of biological properties, including antimicrobial and enzyme inhibition activities . This product is intended for use in controlled laboratory settings by qualified professionals. It is strictly for research and manufacturing purposes and is not certified for diagnostic, therapeutic, or consumer use. Orders from medical facilities, veterinarians, or private residences will not be fulfilled. Please refer to the Certificate of Analysis for detailed, lot-specific data.

Properties

IUPAC Name

3-phenyl-2-(thiophene-2-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMYIRFIBDUAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803030-67-2
Record name 3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with an appropriate amine to form the amide linkage. This is followed by the introduction of the phenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the propionic acid moiety through a series of oxidation and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis :
    • It serves as a precursor for synthesizing more complex molecules through various organic reactions, including Suzuki–Miyaura cross-coupling reactions. This process allows for the formation of biaryl compounds that are pivotal in drug development and material science.

Medicine

  • Pharmaceutical Development :
    • Investigated for its potential as an active pharmaceutical ingredient due to its anti-inflammatory and analgesic properties. Studies have shown that derivatives of this compound can inhibit inflammatory pathways and reduce pain responses in animal models .
  • Antimicrobial and Anticancer Properties :
    • Research indicates that it may exhibit antimicrobial activity against various pathogens and anticancer effects by inducing apoptosis in cancer cells through specific biochemical pathways .

Industry

  • Advanced Materials :
    • The compound is utilized in the development of organic semiconductors due to its unique electronic properties. Its thiophene structure enhances conductivity and fluorescence, making it suitable for applications in organic electronics .

Anticancer Activity

A notable study explored the anticancer potential of thiophene derivatives similar to this compound. The results indicated:

StudyCompoundActivityMechanism
Thiophene derivativesVariousInduction of apoptosisActivation of caspase pathways leading to programmed cell death
Furan and thiophene derivativesHIF stabilizersStabilization of HIF-1α under hypoxic conditionsEnhances cancer cell survival under low oxygen

These findings suggest that the compound may play a role in developing new cancer therapies by targeting specific cellular mechanisms.

Anti-inflammatory Properties

In another study focusing on inflammatory models, researchers administered compounds related to this compound to assess their efficacy:

StudyModelResult
Inflammatory pain modelRodent subjectsSignificant reduction in pain response compared to controlSupports potential use as an anti-inflammatory agent

Mechanism of Action

The mechanism of action of 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity to its targets, while the propionic acid moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the phenyl and propionic acid groups.

    Phenylalanine: Contains a phenyl group and an amino acid structure but lacks the thiophene ring.

    2-Phenylpropionic acid: Contains a phenyl group and a propionic acid moiety but lacks the thiophene ring.

Uniqueness

3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid is unique due to the combination of the phenyl group, thiophene ring, and propionic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid (PTCA) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with PTCA, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H13NO3S
  • Molecular Weight : 275.32 g/mol
  • Melting Point : Approximately 204.59 °C
  • Purity : ≥95% .

PTCA exhibits various biological activities that are attributed to its ability to interact with multiple biological pathways:

  • Anti-inflammatory Activity : PTCA has been shown to inhibit the expression of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This activity is significant in conditions such as arthritis and other inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies indicate that PTCA possesses antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections .
  • Antioxidant Activity : The compound may exhibit antioxidant properties, which can help mitigate oxidative stress in cells, further supporting its therapeutic potential .

In Vitro Studies

A study investigating the effects of PTCA on cell lines demonstrated that it significantly reduces the levels of inflammatory markers such as TNF-α and IL-6. This reduction indicates its potential as an anti-inflammatory agent .

Case Study: Anti-inflammatory Effects

In a controlled study involving animal models of inflammation, PTCA was administered at varying doses. The results showed a dose-dependent reduction in paw edema, a common measure of inflammation. At higher doses (10 mg/kg), PTCA exhibited significant anti-inflammatory effects compared to control groups .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of TNF-α and IL-6 production
AntimicrobialEffective against specific bacterial strains
AntioxidantReduces oxidative stress markers

Q & A

Q. Q1: What are the common synthetic routes for preparing 3-phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid and its analogs?

Methodological Answer: The compound can be synthesized via condensation reactions between thiophene-2-carbonyl derivatives and amino-protected propionic acid precursors. For example, (S)-2-[(3-aminothiophene-2-carbonyl)amino]propionic acid was synthesized by coupling thiophene-2-carbonyl chloride with a protected amino acid, followed by deprotection . Electrophilic substitution (e.g., using chloroacetyl chloride under basic conditions) and subsequent cyclization are also viable for generating bicyclic intermediates . Key steps include:

  • Thiophene activation : Thiophene-2-carbonyl chloride preparation.
  • Coupling : Amide bond formation with a β-amino propionic acid derivative.
  • Purification : Column chromatography or recrystallization for isolating enantiopure forms.

Advanced Synthesis: Addressing Contradictions in Reaction Yields

Q. Q2: How can researchers resolve discrepancies in reaction yields during the synthesis of thiophene-carbonyl-amino propionic acid derivatives?

Methodological Answer: Yield variations often stem from:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may promote side reactions .
  • Steric effects : Bulky substituents on the thiophene ring (e.g., 3,4,5-trimethoxybenzylidene) hinder coupling efficiency, requiring optimized stoichiometry .
  • Catalyst selection : Mo hexacarbonyl catalysts (used in analogous propionate syntheses) enhance carbonylation but require precise temperature control (e.g., 180°C/750 psig) .
    Experimental Design : Perform controlled studies comparing solvent systems (DMF vs. THF), catalyst loadings, and reaction times. Monitor intermediates via HPLC or LC-MS .

Basic Structural Analysis

Q. Q3: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR confirm the thiophene-carbonyl linkage (δ ~165–170 ppm for carbonyl carbons) and phenyl/propionic acid backbone .
  • IR : Stretching vibrations for amide (1650–1680 cm1^{-1}) and carboxylic acid (2500–3300 cm1^{-1}) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C14_{14}H13_{13}N3_{3}O3_{3}, MW 271.27) .

Advanced Structural and Electronic Analysis

Q. Q4: How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations provide:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the thiophene and phenyl rings .
  • Solubility parameters : Predict compatibility with excipients (e.g., δ ~24 MPa1/2^{1/2} for polar solvents) using Hansen solubility parameters .
  • Molecular docking : Simulate interactions with biological targets (e.g., NSAID-binding enzymes) by analyzing hydrogen bonds and hydrophobic contacts .

Pharmacological Activity: Basic Assays

Q. Q5: What in vitro assays are suitable for evaluating the compound’s anti-inflammatory or enzyme-inhibitory potential?

Methodological Answer:

  • COX-1/COX-2 inhibition : Compare IC50_{50} values against ketoprofen (a structurally related NSAID) using fluorometric assays .
  • Cell viability assays : Use primary neuron cultures to assess excitatory amino acid (EAA) receptor antagonism, similar to non-NMDA antagonists like AMOA .

Advanced Pharmacological Studies

Q. Q6: How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

Methodological Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to enhance metabolic stability .
  • Thiophene modification : Replace thiophene-2-carbonyl with pyrazine-2-carboxamido to alter binding affinity (e.g., increased solubility with pyrazine’s nitrogen atoms) .
  • Chirality effects : Compare (R)- and (S)-enantiomers using enantioselective synthesis and chiral HPLC to determine stereochemical impacts on activity .

Handling and Stability

Q. Q7: What storage conditions ensure the compound’s long-term stability?

Methodological Answer:

  • Temperature : Store at room temperature in a desiccator to prevent hydrolysis of the amide bond .
  • Light sensitivity : Protect from UV exposure (amber vials) due to the conjugated thiophene-phenyl system.
  • Purity monitoring : Regular NMR or LC-MS checks to detect degradation products (e.g., free propionic acid) .

Data Contradictions in Biological Assays

Q. Q8: How can researchers reconcile conflicting results in cytotoxicity or receptor-binding assays?

Methodological Answer:

  • Buffer conditions : Varying pH (e.g., 7.4 vs. 6.5) may protonate the carboxylic acid group, altering membrane permeability .
  • Cell line variability : Use standardized cell lines (e.g., HEK293 for EAA receptor studies) and validate with primary cultures .
  • Control compounds : Include positive controls (e.g., ketoprofen for COX inhibition) to calibrate assay sensitivity .

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